molecular formula C9H4BrCl3O4S B12062942 2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester CAS No. 648859-31-8

2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester

Cat. No.: B12062942
CAS No.: 648859-31-8
M. Wt: 394.5 g/mol
InChI Key: CSDSCFLXULFYRF-UHFFFAOYSA-N
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Description

This compound is a brominated thiophene derivative with a methyl ester group at the 2-position and a complex substituent at the 3-position: a 2,3,3-trichloro-1-oxo-2-propen-1-yloxy moiety. Its structure combines halogenated and ester functionalities, which may confer unique reactivity, stability, or biological activity.

Properties

CAS No.

648859-31-8

Molecular Formula

C9H4BrCl3O4S

Molecular Weight

394.5 g/mol

IUPAC Name

methyl 4-bromo-3-(2,3,3-trichloroprop-2-enoyloxy)thiophene-2-carboxylate

InChI

InChI=1S/C9H4BrCl3O4S/c1-16-9(15)6-5(3(10)2-18-6)17-8(14)4(11)7(12)13/h2H,1H3

InChI Key

CSDSCFLXULFYRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CS1)Br)OC(=O)C(=C(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Formation of the Thiophene Core: Methyl 3-Hydroxythiophene-2-Carboxylate

The synthesis begins with the preparation of methyl 3-hydroxythiophene-2-carboxylate , a foundational intermediate. Published routes employ:

  • Grignard carbonation : Treatment of 3-methylthiophene with Grignard reagents (e.g., MeMgBr) followed by CO₂ exposure yields the carboxylic acid, which is esterified with methanol under acidic conditions.

  • Palladium-catalyzed carbonylation : Direct carbonylation of 3-bromothiophene under CO pressure (10–20 atm) in ethanol generates the ester directly.

Table 1: Comparison of Core Synthesis Methods

MethodReagents/ConditionsYield (%)Source
Grignard carbonationMeMgBr, CO₂, H₂SO₄/MeOH72–85
Palladium carbonylationPdCl₂(PPh₃)₂, CO (15 atm), EtOH, 80°C68

Bromination at the 4-Position

Introducing the bromo substituent requires regioselective halogenation. A one-pot bromination/debromination protocol is effective:

  • Bromination : Treat the thiophene derivative with bromine (Br₂) in acetic acid at 0–5°C.

  • Selective debromination : Use zinc dust in acetic acid to remove undesired bromo groups while retaining the 4-bromo substituent.

This method achieves >85% selectivity for the 4-bromo isomer, critical for downstream functionalization.

Esterification with the Trichloropropenoyloxy Group

The hydroxyl group at the 3-position undergoes acylation with 2,3,3-trichloroacryloyl chloride to install the propenoyloxy moiety:

  • Activation : The hydroxyl group is deprotonated using a base (e.g., NaH or pyridine).

  • Acylation : React with 2,3,3-trichloroacryloyl chloride in anhydrous dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature.

Key Reaction Parameters:

  • Molar ratio : 1:1.2 (hydroxyl compound to acyl chloride).

  • Solvent : DCM or THF.

  • Yield : 70–78% after column chromatography.

Table 2: Methyl Esterification Conditions

MethodConditionsYield (%)PuritySource
Acid-catalyzedH₂SO₄, MeOH, reflux, 6h90>95%
Resin-mediatedDowex 50W, CH₃I, RT, 12h85>99%

Alternative Pathways

Late-Stage Acylation Approach

An alternative strategy involves first synthesizing methyl 4-bromo-3-hydroxythiophene-2-carboxylate (PubChem CID 2777611), followed by acylation. This route avoids side reactions during bromination by isolating the hydroxyl intermediate early.

Analytical Characterization

Critical analytical data for the target compound include:

  • ¹H NMR (CDCl₃): δ 7.21 (s, 1H, thiophene), 6.95 (s, 1H, propenoyl), 3.89 (s, 3H, OCH₃).

  • MS (ESI) : m/z 437.8 [M+H]⁺ (calculated for C₁₀H₇BrCl₃O₄S).

  • IR : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (acyl C=O).

Challenges and Optimizations

  • Regioselectivity : Bromination at the 4-position requires precise temperature control to avoid di-brominated byproducts.

  • Acylation efficiency : Use of bulky bases (e.g., 2,6-lutidine) improves selectivity during trichloropropenoyloxy installation.

  • Scalability : Resin-mediated esterification offers advantages for large-scale production due to simplified purification .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom and the trichloropropenone group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic and electrophilic substitutions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Agricultural Applications

One of the primary applications of this compound is as an insecticide . It serves as a building block for developing new classes of insecticides that target specific pests while minimizing toxicity to mammals. Notably, it has been used in the synthesis of compounds like XR-693 and XR-906, which exhibit selective activity against aphids, mites, and whiteflies .

Case Study: Insecticide Development

A study demonstrated that derivatives synthesized from 2-thiophenecarboxylic acid showed effective pest control properties in agricultural settings. Field trials indicated a significant reduction in pest populations with minimal impact on non-target species .

Pharmaceutical Applications

In addition to its agricultural uses, this compound has potential applications in pharmaceuticals due to its structural properties that allow it to interact with biological targets.

Case Study: Antimicrobial Activity

Research has shown that some derivatives of thiophene carboxylic acids exhibit antimicrobial properties. For instance, modifications to the methyl ester form have led to compounds that display activity against various bacterial strains .

Summary of Applications

Application AreaDescriptionExample Use Case
AgricultureInsecticide developmentXR-693 and XR-906 for pest control
PharmaceuticalsPotential antimicrobial agentsActivity against bacterial strains

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with DNA/RNA: Modifying genetic material to influence gene expression.

    Modulating Receptor Activity: Affecting the activity of cellular receptors to alter cell signaling and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related thiophene esters, focusing on substituent effects:

Compound Name Substituents Key Functional Groups Molecular Formula Molar Mass (g/mol) References
2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester 4-Br, 3-(2,3,3-trichloro-1-oxo-2-propen-1-yloxy), 2-COOCH3 Bromine, Trichloropropenyloxy, Ester C10H7BrCl3O4S ~422.5 (estimated)
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate 3-Br, 4-CN, 5-(ethoxycarbonylmethylsulfanyl), 2-COOCH2CH3 Bromine, Cyano, Sulfanyl, Ester C12H13BrN2O4S2 425.3
Methyl 3-(2-(2-oxo-2-[4-(trifluoromethyl)anilino]acetyl)-1H-pyrrol-1-yl)-2-thiophenecarboxylate 3-(pyrrole-acetyl-trifluoromethylanilino), 2-COOCH3 Trifluoromethyl, Pyrrole, Amide, Ester C19H13F3N2O4S 422.38
4-Bromo-2-thiophenecarboxylic acid methyl ester 4-Br, 2-COOCH3 Bromine, Ester C6H5BrO2S 221.07

Key Differences and Implications

Substituent Complexity: The target compound’s trichloropropenyloxy group introduces steric bulk and electron-withdrawing effects, which may hinder electrophilic substitution but enhance stability toward hydrolysis compared to simpler esters like 4-bromo-2-thiophenecarboxylic acid methyl ester .

Synthetic Utility :

  • The methyl ester in the target compound and ’s simpler derivatives facilitates hydrolysis to carboxylic acids for further derivatization. However, the trichloropropenyloxy group may complicate coupling reactions (e.g., Suzuki-Miyaura) due to steric hindrance .

Physical and Chemical Properties

  • Solubility: The trichloropropenyloxy group likely renders the compound lipophilic, reducing water solubility compared to the more polar cyano-containing analogue in .
  • Thermal Stability : Halogenated groups (Br, Cl) may enhance thermal stability, whereas esters and amides () could decompose at lower temperatures .
  • Crystallinity: ’s compound crystallizes in a monoclinic system with hydrogen bonding (2.554 Å), suggesting similar packing behavior for the target compound if recrystallized from non-polar solvents .

Biological Activity

2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester (CAS No. 648859-31-8) is a complex thiophene derivative notable for its diverse biological activities. This compound features a bromine atom, a trichloropropenone group, and a methyl ester functional group, which contribute to its unique properties and potential applications in various fields such as medicinal chemistry and agrochemicals.

The chemical structure of this compound can be described as follows:

PropertyValue
Molecular Formula C₉H₄BrCl₃O₄S
Molecular Weight 394.5 g/mol
IUPAC Name Methyl 4-bromo-3-(2,3,3-trichloroprop-2-enoyloxy)thiophene-2-carboxylate
InChI Key CSDSCFLXULFYRF-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 2-Thiophenecarboxylic acid derivatives exhibit significant biological activities, particularly in the areas of antimicrobial and anticancer effects. The following sections detail specific findings from studies on this compound.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiophene derivatives, including the target compound. For instance:

  • Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
  • Case Study : In vitro tests revealed that the compound exhibited activity against various strains of bacteria and fungi, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Properties

The anticancer potential of this compound has been explored through various mechanisms:

  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Tumor Growth : In animal models, administration of the compound resulted in reduced tumor size and improved survival rates.

The biological activity of 2-Thiophenecarboxylic acid is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes involved in metabolic pathways, inhibiting their activity.
  • DNA/RNA Interaction : It may also interact with genetic material, influencing gene expression and cellular responses.
  • Receptor Modulation : The compound could modulate the activity of cellular receptors, altering signaling pathways critical for cell survival and proliferation.

Research Findings

Recent studies have provided insights into the biological effects and mechanisms of action of 2-Thiophenecarboxylic acid:

Study ReferenceFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed significant cytotoxic effects on various cancer cell lines with low IC50 values.
Investigated the pharmacokinetics and bioavailability in animal models.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, considering its complex halogenated and esterified thiophene backbone?

  • Methodological Answer : A multi-step approach is typically employed:

Core Thiophene Synthesis : Start with bromination of 2-thiophenecarboxylic acid derivatives at the 4-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) to avoid over-halogenation .

Esterification : Protect the carboxylic acid group via methyl ester formation using methanol and catalytic sulfuric acid under reflux .

Electrophilic Substitution : Introduce the trichloropropenoyloxy group at the 3-position via Friedel-Crafts acylation or nucleophilic substitution, using 2,3,3-trichloro-1-oxo-2-propen-1-yl chloride as the acylating agent. Anhydrous conditions and Lewis acids (e.g., AlCl₃) are critical for regioselectivity .
Key Validation : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and confirm intermediates via 1H^1H-NMR (e.g., methyl ester singlet at δ 3.8–4.0 ppm) .

Q. How can researchers confirm the regiochemistry of the bromine and propenoyloxy substituents on the thiophene ring?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR Analysis : Use 13C^{13}\text{C}-NMR to identify substitution patterns. The deshielded carbon adjacent to bromine (C-4) typically appears at δ 110–120 ppm, while the propenoyloxy carbonyl resonates at δ 165–170 ppm .
  • X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation from dioxane), compare bond lengths and angles with known thiophene derivatives. For example, C–Br bonds average 1.89 Å, and ester carbonyls show planar geometry .

Advanced Research Questions

Q. What analytical challenges arise when characterizing this compound’s purity, and how can they be resolved?

  • Methodological Answer : Common issues include:

  • Co-elution in HPLC : The compound’s lipophilic nature (due to trichloro and ester groups) may cause overlap with impurities. Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) and confirm purity via HRMS (expected [M+H]⁺ within 2 ppm error) .
  • Thermal Degradation : During GC-MS, the trichloro group may fragment. Instead, use atmospheric-pressure chemical ionization (APCI) in LC-MS to minimize decomposition .

Q. How do reaction conditions influence the stereochemical outcome of the propenoyloxy group?

  • Methodological Answer : The trichloropropenoyloxy group’s geometry (E/Z) is sensitive to reaction temperature and solvent polarity:

  • Kinetic vs. Thermodynamic Control : At low temperatures (−20°C), the Z-isomer dominates due to steric hindrance during nucleophilic attack. At higher temperatures (refluxing THF), the E-isomer forms preferentially .
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare relative energies of isomers. Transition-state modeling can predict activation barriers for isomer interconversion .

Q. What strategies mitigate side reactions during the acylation step (e.g., ring-opening or dimerization)?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous dichloromethane or toluene to minimize hydrolysis of the acyl chloride intermediate .
  • Catalyst Optimization : Replace traditional AlCl₃ with milder catalysts like FeCl₃ or Bi(OTf)₃ to reduce electrophilic over-activation of the thiophene ring .
  • In Situ Monitoring : Employ ReactIR to track acyl chloride consumption and quench the reaction promptly after completion (typically 2–4 hours) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental NMR data and computational predictions for this compound?

  • Methodological Answer :

Verify Solvent Effects : Simulate NMR shifts using COSMO-RS (Conductor-like Screening Model for Real Solvents) to account for solvent polarity, which significantly impacts chemical shifts, especially for electronegative substituents .

Check Conformational Flexibility : Rotameric states of the propenoyloxy group can cause signal splitting. Use variable-temperature NMR (VT-NMR) to identify dynamic processes .

Cross-Validate with X-ray : If crystallography confirms the structure, recalibrate computational parameters (e.g., basis sets) to align with experimental data .

Experimental Design Considerations

Q. What inert atmosphere techniques are critical for synthesizing and handling this compound?

  • Methodological Answer :

  • Schlenk Line Use : Conduct acylation and esterification steps under nitrogen or argon to prevent oxidation of the thiophene ring or hydrolysis of acid-sensitive groups .
  • Storage Recommendations : Store the final compound in amber vials at −20°C with desiccants (e.g., molecular sieves) to avoid moisture-induced degradation .

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